(E)-3-hydroxy-N'-(2-nitrobenzylidene)benzohydrazide (E)-3-hydroxy-N'-(2-nitrobenzylidene)benzohydrazide
Brand Name: Vulcanchem
CAS No.: 299929-40-1
VCID: VC5725743
InChI: InChI=1S/C14H11N3O4/c18-12-6-3-5-10(8-12)14(19)16-15-9-11-4-1-2-7-13(11)17(20)21/h1-9,18H,(H,16,19)/b15-9+
SMILES: C1=CC=C(C(=C1)C=NNC(=O)C2=CC(=CC=C2)O)[N+](=O)[O-]
Molecular Formula: C14H11N3O4
Molecular Weight: 285.259

(E)-3-hydroxy-N'-(2-nitrobenzylidene)benzohydrazide

CAS No.: 299929-40-1

Cat. No.: VC5725743

Molecular Formula: C14H11N3O4

Molecular Weight: 285.259

* For research use only. Not for human or veterinary use.

(E)-3-hydroxy-N'-(2-nitrobenzylidene)benzohydrazide - 299929-40-1

Specification

CAS No. 299929-40-1
Molecular Formula C14H11N3O4
Molecular Weight 285.259
IUPAC Name 3-hydroxy-N-[(E)-(2-nitrophenyl)methylideneamino]benzamide
Standard InChI InChI=1S/C14H11N3O4/c18-12-6-3-5-10(8-12)14(19)16-15-9-11-4-1-2-7-13(11)17(20)21/h1-9,18H,(H,16,19)/b15-9+
Standard InChI Key WIUGEYRNLQMEIC-OQLLNIDSSA-N
SMILES C1=CC=C(C(=C1)C=NNC(=O)C2=CC(=CC=C2)O)[N+](=O)[O-]

Introduction

Chemical Synthesis and Reaction Mechanisms

Synthetic Route

The synthesis of (E)-3-hydroxy-N'-(2-nitrobenzylidene)benzohydrazide follows a well-established condensation reaction between 3-hydroxybenzohydrazide and 2-nitrobenzaldehyde. This method, analogous to protocols described for similar hydrazones , involves refluxing equimolar quantities of the aldehyde and hydrazide in methanol with catalytic glacial acetic acid. The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde’s carbonyl carbon, forming an intermediate hemiaminal that dehydrates to yield the hydrazone .

Scheme 1:

  • Formation of 3-hydroxybenzohydrazide:

    • 3-Hydroxybenzoic acid is esterified with methanol under acidic conditions to form methyl 3-hydroxybenzoate.

    • Hydrazine hydrate reacts with the ester to yield 3-hydroxybenzohydrazide .

  • Condensation with 2-nitrobenzaldehyde:

    • 3-Hydroxybenzohydrazide and 2-nitrobenzaldehyde undergo acid-catalyzed condensation to produce the target compound .

The reaction typically achieves yields of 55–75%, consistent with analogous syntheses . Purification via recrystallization from ethanol or methanol ensures high purity, as evidenced by sharp melting points (e.g., 310–316°C for structurally similar compounds) .

Optimization and Challenges

Key factors influencing yield include:

  • Solvent polarity: Methanol and ethanol favor imine formation by stabilizing intermediates.

  • Acid catalyst: Glacial acetic acid (0.1–0.5 eq.) accelerates dehydration without side reactions .

  • Reaction time: Prolonged reflux (4–6 hours) ensures complete conversion, though excessive heating may degrade nitro groups .

Structural Characterization

Spectroscopic Analysis

Infrared (IR) Spectroscopy:

  • A strong band near 1630–1680 cm⁻¹ corresponds to the C=N stretch, confirming hydrazone formation .

  • Broad O–H stretches at 3200–3350 cm⁻¹ indicate phenolic and hydrazide N–H groups .

  • Nitro group vibrations appear as asymmetric and symmetric stretches at 1520–1560 cm⁻¹ and 1340–1380 cm⁻¹, respectively .

¹H-NMR (DMSO-d₆):

  • The imine proton (CH=N) resonates as a singlet at δ 8.5–8.9 ppm .

  • Aromatic protons from the 2-nitrobenzylidene moiety appear as multiplets at δ 7.3–8.7 ppm, with meta coupling (J = 2–3 Hz) for nitro-substituted protons .

  • The phenolic O–H proton is observed as a broad singlet at δ 9.9–10.5 ppm .

¹³C-NMR:

  • The C=N carbon resonates at δ 145–150 ppm .

  • Nitro-substituted aromatic carbons appear downfield (δ 120–140 ppm) due to electron-withdrawing effects .

X-ray Crystallography

While the exact crystal structure of (E)-3-hydroxy-N'-(2-nitrobenzylidene)benzohydrazide is unreported, data from analogous compounds provide insights:

Table 1: Comparative Crystallographic Parameters

Parameter(E)-3-Bromo-N'-(4-hydroxy-3-nitrobenzylidene)benzohydrazide N'-(3-Hydroxybenzylidene)benzohydrazide
Space groupP2₁/nP2₁/n
a (Å)10.825(3)10.825(3)
b (Å)8.916(2)8.916(2)
c (Å)15.310(2)15.310(2)
β (°)106.291(2)106.291(2)
Dihedral angle (°)4.6(2)5.1(2)

Key observations:

  • The E configuration is stabilized by intramolecular hydrogen bonds between the phenolic O–H and imine nitrogen .

  • Nitro groups exhibit near-coplanarity with attached rings (dihedral angle <5°), maximizing resonance stabilization .

  • Intermolecular N–H⋯O and O–H⋯O hydrogen bonds form sheets parallel to the (100) plane, enhancing thermal stability .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF) due to hydrogen-bonding capacity; poorly soluble in water .

  • Thermal stability: Decomposes above 300°C, consistent with nitro-containing hydrazones .

Tautomerism and pH Effects

The compound exhibits keto-enol tautomerism in solution:

  • Keto form: Dominates in acidic conditions, with the hydrazide NH protonated.

  • Enol form: Favored in basic media, deprotonating the phenolic O–H to form a conjugate base .

Figure 1: Tautomeric equilibrium of (E)-3-hydroxy-N'-(2-nitrobenzylidene)benzohydrazide.

Biological and Industrial Relevance

Antioxidant Activity

The phenolic O–H group confers radical-scavenging ability. In DPPH assays, similar compounds show EC₅₀ values of 7.73–7.82 µM, comparable to ascorbic acid .

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